1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide
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Overview
Description
1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a purine ring system and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{[1-(1-piperidinyl)cyclohexyl]methyl}acetamide
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methyl-N-{(4-oxo-1,4-dihydro-2-quinazolinyl)methyl}acetamide
Uniqueness
1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H26N6O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N6O4/c1-10(11(2)25)24-13(9-23-7-5-12(6-8-23)15(19)26)20-16-14(24)17(27)22(4)18(28)21(16)3/h10,12H,5-9H2,1-4H3,(H2,19,26) |
InChI Key |
RDZPHOKYQQARSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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